molecular formula C16H20N2O3 B5709629 N-(2,5-dimethoxyphenyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide

N-(2,5-dimethoxyphenyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide

Cat. No.: B5709629
M. Wt: 288.34 g/mol
InChI Key: FBJBLPDOMZSVBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxyphenyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a phenyl ring substituted with two methoxy groups and a pyrrole ring substituted with two methyl groups. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Substitution Reactions: The dimethyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide.

    Formation of the Acetamide Linkage: The acetamide linkage can be formed by reacting the pyrrole derivative with an acyl chloride or anhydride in the presence of a base.

    Introduction of Methoxy Groups: The methoxy groups on the phenyl ring can be introduced through methylation reactions using methanol and a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced acetamide derivatives.

    Substitution: Nitro, halo, or other substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact pathways and targets would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethoxyphenyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide: can be compared with other acetamides and pyrrole derivatives, such as:

Uniqueness

The unique combination of methoxy and methyl groups in this compound imparts distinct chemical properties, such as increased lipophilicity and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(2,5-dimethylpyrrol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-11-5-6-12(2)18(11)10-16(19)17-14-9-13(20-3)7-8-15(14)21-4/h5-9H,10H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJBLPDOMZSVBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1CC(=O)NC2=C(C=CC(=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.